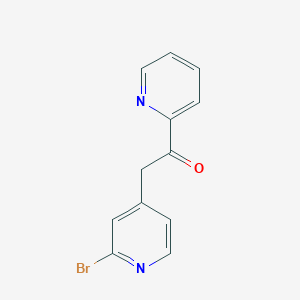

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVGSLYSLROWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467884 | |

| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446852-65-9 | |

| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: A Technical Guide

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectroscopic data (NMR, IR, MS) for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone (CAS 446852-65-9). This guide has been developed as a "best practice" framework for the spectroscopic characterization of this and similar novel compounds. The presented data is a combination of expected values derived from the molecular structure and illustrative examples from closely related, structurally analogous compounds. This document is intended to guide researchers in the acquisition and interpretation of spectroscopic data for this target molecule.

Introduction: The Importance of Spectroscopic Elucidation

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For a compound such as this compound, a bipyridyl ketone, its potential utility as a ligand in catalysis or as a scaffold in medicinal chemistry necessitates a thorough spectroscopic characterization. The interplay of the two pyridine rings, the connecting methylene bridge, and the ketone functionality, along with the presence of a bromine atom, presents a unique spectroscopic fingerprint. This guide provides a detailed roadmap for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification of this compound.

The choice of these three spectroscopic techniques is deliberate and complementary. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule. Finally, mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard approach for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Expected ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings and the methylene bridge. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, as well as the bromine atom.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-6' | 8.6 - 8.8 | dd | ~4.8, 1.8 |

| H-3' | 8.0 - 8.2 | dt | ~7.8, 1.1 |

| H-5' | 7.8 - 8.0 | td | ~7.7, 1.8 |

| H-4' | 7.4 - 7.6 | ddd | ~7.5, 4.8, 1.1 |

| H-6 | 8.4 - 8.6 | d | ~5.2 |

| H-3 | 7.5 - 7.7 | s | |

| H-5 | 7.2 - 7.4 | dd | ~5.2, 1.5 |

| CH₂ | 4.5 - 4.7 | s |

Note: The numbering convention is provided in the diagram below. Primed numbers refer to the pyridin-2-yl ring attached to the carbonyl group.

.dot

Caption: Numbering convention for this compound.

Expected ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-2' | 152 - 154 |

| C-6' | 148 - 150 |

| C-4' | 136 - 138 |

| C-2 | 142 - 144 |

| C-6 | 150 - 152 |

| C-4 | 145 - 147 |

| C-3', C-5', C-3, C-5 | 120 - 130 |

| CH₂ | 45 - 50 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for solid or liquid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected IR Spectral Data and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic rings.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~1700 - 1680 | C=O (Ketone) | Stretching |

| ~1600 - 1450 | Aromatic C=C and C=N | Stretching |

| ~1200 - 1000 | C-N | Stretching |

| ~800 - 700 | Aromatic C-H | Out-of-plane bending |

| ~600 - 500 | C-Br | Stretching |

.dot

Caption: A typical experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is essential as it can provide the exact mass to several decimal places.

Expected Mass Spectral Data and Interpretation

The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ (with ⁷⁹Br) | 277.0 | The molecular formula is C₁₂H₉BrN₂O. The exact mass is 275.9925. |

| [M+H]⁺ (with ⁸¹Br) | 279.0 | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units. |

Expected Fragmentation:

The molecule is expected to fragment at the C-C bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.

Conclusion

The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous structural confirmation. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and formula confirmation from MS, researchers can proceed with confidence in their downstream applications of this molecule. While experimental data for this specific compound is not currently in the public domain, the principles and expected data presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Note: As no direct literature with the complete spectroscopic data was found, the following references are provided for general spectroscopic principles and data of rel

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

An In-depth Technical Guide to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic ketone, 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on closely related analogues and precursor molecules to offer valuable insights for researchers in medicinal chemistry and materials science. The guide outlines a plausible synthetic pathway, discusses potential reactivity, and explores promising avenues for future investigation into its therapeutic and functional applications.

Introduction

Heterocyclic compounds containing pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to their diverse biological activities and applications in coordination chemistry. The title compound, this compound (CAS No. 446852-65-9), represents an intriguing molecular architecture combining a 2-bromopyridine moiety with a pyridin-2-ylethanone framework. The presence of a reactive bromine atom and the ketone linkage suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological or material properties. While detailed characterization of this specific molecule is not extensively documented, this guide aims to provide a foundational understanding based on the known chemistry of its constituent parts.

Physicochemical Properties

Structural and Molecular Data

A summary of the key structural and molecular identifiers for this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 446852-65-9[1] |

| Molecular Formula | C₁₂H₉BrN₂O |

| Molecular Weight | 277.12 g/mol |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)CC2=CN=C(C=C2)Br |

| InChI Key | Not available |

Predicted Physical Properties

The following physical properties are predicted based on computational models and comparison with analogous compounds. Experimental verification is required for confirmation.

| Property | Predicted Value |

| Melting Point | Not available; likely a solid at room temperature |

| Boiling Point | Not available; expected to be high due to molecular weight and polarity |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. Limited solubility in water is anticipated. |

| Appearance | Likely a crystalline solid, possibly off-white to yellow in color. |

Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles, likely involving the coupling of a 2-bromopyridine derivative with a suitable pyridin-2-yl precursor.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the acylation of a 2-bromopyridine derivative. The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical reactions and should be adapted and optimized by experienced chemists in a laboratory setting.

Step 1: Synthesis of 2-Bromopyridine

A common method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction with a bromide source.[2][3]

-

To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-aminopyridine portion-wise while maintaining the temperature.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 30 minutes.

-

Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) while keeping the temperature below 25 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-bromopyridine.

Step 2: Synthesis of this compound

This step would likely involve a cross-coupling reaction. A possible approach is a palladium-catalyzed coupling of an organometallic derivative of 2-bromopyridine with an activated form of a pyridin-2-yl acetic acid derivative.

-

Prepare the necessary organometallic reagent from 2-bromopyridine (e.g., a Grignard or organolithium reagent), or utilize a suitable boronic acid derivative for a Suzuki coupling.

-

In a separate flask, activate pyridin-2-ylacetic acid (e.g., by converting it to the acid chloride with thionyl chloride or oxalyl chloride).

-

Under an inert atmosphere (e.g., argon or nitrogen), add the activated pyridin-2-ylacetic acid derivative to the organometallic reagent of 2-bromopyridine in a suitable anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings, as well as a singlet for the methylene protons of the ethanone bridge. The chemical shifts and coupling constants would be characteristic of the substitution pattern. While specific data for the title compound is unavailable, the spectra of related compounds such as 2-bromopyridine can provide reference points for the expected chemical shifts of the pyridyl protons.[4]

-

¹³C NMR: The carbon NMR spectrum would show signals for all twelve carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically in the range of 190-200 ppm).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (277.12 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications.

References

Reactivity of the bromine atom in 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Introduction: A Versatile Heterocyclic Scaffold

The compound this compound represents a sophisticated heterocyclic ketone scaffold. Its structure integrates two key pyridine rings linked by an ethanone bridge. The strategic placement of a bromine atom at the 2-position of one pyridine ring renders it a highly valuable and versatile intermediate in synthetic chemistry. This guide focuses on the reactivity of this specific bromine atom, which serves as a pivotal functional handle for a wide array of chemical transformations.

The pyridine ring is inherently electron-deficient, a characteristic that activates it towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[1][2][3] The presence of a halogen, such as bromine, at the C2-position provides an excellent leaving group, making this site a focal point for derivatization. Consequently, the C2-Br bond in this molecule is primed to participate in two major classes of reactions: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules for applications in medicinal chemistry, drug discovery, and materials science.[4][5][6][7] This document provides a detailed exploration of these reaction pathways, offering mechanistic insights, field-proven protocols, and comparative data to guide the research scientist.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] The C(sp²)–Br bond in the 2-bromopyridine moiety is an ideal substrate for these transformations.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl structures and other C-C linked systems.[4] For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2-position.

Mechanistic Rationale: The catalytic cycle is widely understood to involve three primary steps: oxidative addition of the 2-bromopyridine derivative to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[4][9][10] The choice of ligand is critical; electron-rich and bulky phosphine ligands are often necessary to facilitate the key steps, especially with electron-deficient substrates like 2-bromopyridines.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4][12]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Introduce a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting bromide.[4]

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[12]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 2-arylpyridine derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 | [12][13] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 80-92 | [4] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2.0) | Dioxane | 80 | 75-90 |[14] |

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[15][16] This reaction is particularly useful for synthesizing N-substituted aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale: The mechanism mirrors other palladium-catalyzed cross-couplings, involving an oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to promote the reductive elimination step and prevent catalyst deactivation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the appropriate phosphine ligand (e.g., BINAP, dppp, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.0 equiv).[15][17]

-

Reagent Addition: Add anhydrous, degassed toluene as the solvent, followed by the amine (1.2-5.0 equiv). For volatile amines like methylamine or dimethylamine, the amine is often added as a solution or condensed into the cooled reaction vessel.[15][16]

-

Reaction Execution: Seal the tube tightly and heat the mixture to 80-110 °C with stirring for 12-24 hours. The use of a sealed tube is critical for volatile amines to maintain sufficient concentration in the reaction mixture.[16][18][19]

-

Workup: After cooling, carefully unseal the tube. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

C. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[20][21] This reaction is exceptionally useful for installing a linear, rigid alkyne linker, a common feature in functional materials and complex drug molecules.

Mechanistic Rationale: This reaction typically employs a dual catalytic system of palladium and copper(I).[21] The palladium cycle involves oxidative addition and reductive elimination, similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20][22]

Exemplary Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (CuI, 5-10 mol%).[20][23]

-

Reagent Addition: Add this compound (1.0 equiv), followed by an anhydrous solvent like THF or DMF. Add a degassed amine base, typically Et₃N, which also serves as a co-solvent.[20][24]

-

Alkyne Addition: Introduce the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-100 °C) until completion, as monitored by TLC.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the C2-Br bond is susceptible to direct displacement by strong nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) pathway. This reactivity is a direct consequence of the electron-deficient nature of the pyridine ring.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the electronegative nitrogen atom. This stabilization is what makes attack at the C2 and C4 positions favorable over the C3 position.[2][3] In the second step, the leaving group (bromide) is expelled, restoring aromaticity and forming the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: SNAr with a Thiol Nucleophile

-

Reaction Setup: In a round-bottom flask, dissolve the thiol nucleophile (1.1-1.5 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Base Addition: Add a strong base (e.g., NaH, K₂CO₃) portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.

-

Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-120 °C) while monitoring by TLC. SNAr reactions on unactivated pyridines often require elevated temperatures.[25]

-

Workup: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

III. General Experimental Workflow

A standardized workflow is essential for systematically exploring the reactivity of the title compound. The following diagram outlines a typical sequence from reaction setup to final product analysis.

Caption: A typical experimental workflow for synthetic transformations.

Conclusion

The bromine atom in this compound is a highly versatile and reactive functional group. Its strategic position on an electron-deficient pyridine ring makes it an excellent substrate for a host of powerful synthetic transformations. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, this C-Br bond can be readily converted into new C-C and C-N bonds, providing access to a vast chemical space of complex derivatives. Furthermore, its susceptibility to Nucleophilic Aromatic Substitution allows for the direct introduction of various heteroatom nucleophiles. This dual reactivity profile establishes this compound as a valuable building block for professionals in drug development and materials science, enabling the systematic and efficient synthesis of novel molecular architectures.

References

- BenchChem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.

- American Chemical Society. (2007).

- ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.

- BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- BenchChem. Technical Support Center: Suzuki Coupling with 2-Bromopyridines.

- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.

- National Institutes of Health (NIH).

- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.

- MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

- National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

- ECHEMI.

- PubMed Central (PMC). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- Why does nucleophilic aromatic substitution occur

- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Wikipedia. Sonogashira coupling.

- JOCPR. (2024).

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Chemistry LibreTexts. (2020). 17.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. nobelprize.org [nobelprize.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 25. chemrxiv.org [chemrxiv.org]

Literature review of 2-pyridyl ethanone synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Pyridyl Ethanone for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Pyridyl ethanone, also known as 2-acetylpyridine, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and is a significant component in flavor chemistry.[1][2][3] Its structural motif is present in numerous biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to the scientific community. This technical guide provides a comprehensive review of the primary synthetic methodologies for 2-pyridyl ethanone, offering field-proven insights into the causality behind experimental choices. We will delve into classical organometallic approaches, methods starting from carboxylic acid derivatives, and modern catalytic strategies. Each section will include a discussion of the reaction mechanism, a detailed experimental protocol, and a critical analysis of the advantages and limitations of the technique, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Pyridyl Ethanone

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design and development. 2-Acetylpyridine, a simple yet versatile derivative, serves as a crucial intermediate for constructing more complex molecular architectures.[2][3] Its ketone functionality allows for a rich variety of subsequent chemical transformations, including but not limited to, aldol condensations, reductive aminations, and the formation of hydrazones and other Schiff bases.[4][5] Beyond its role in pharmaceuticals, 2-acetylpyridine is a naturally occurring flavor component found in foods like corn tortillas, popcorn, and beer, contributing to its commercial importance.[1] This guide will focus on the chemical synthesis of this important compound, providing a robust resource for professionals in organic synthesis and drug development.

Synthesis via Grignard Reagents: A Classic and Robust Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation and represents one of the most established methods for synthesizing 2-acetylpyridine.[1] This approach typically involves the reaction of a methylmagnesium halide with a suitable 2-substituted pyridine electrophile.

Mechanism and Rationale

The core of this methodology lies in the nucleophilic character of the Grignard reagent (CH₃MgX), where the carbon atom of the methyl group bears a partial negative charge. This nucleophile readily attacks the electrophilic carbon of the pyridine derivative. Common starting materials include 2-cyanopyridine or 2-bromopyridine.

-

From 2-Cyanopyridine: The methyl Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis of this intermediate furnishes the desired ketone.

-

From 2-Bromopyridine: In this variation, the Grignard reagent is first formed from 2-bromopyridine via a bromine-magnesium exchange. This pyridyl Grignard reagent is then reacted with an acetylating agent like acetyl chloride or acetic anhydride. Alternatively, a methyl Grignard reagent can be reacted with a 2-pyridyl ester.

While effective, Grignard-based methods are notoriously sensitive to moisture and air, requiring strictly anhydrous reaction conditions and inert atmospheres.[6][7] The use of ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which have safety concerns, is also a notable drawback for large-scale industrial applications.[6][7]

Experimental Protocol: Synthesis from 2-Cyanopyridine

The following protocol is a representative example of a Grignard synthesis of 2-acetylpyridine.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

2-Cyanopyridine

-

Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute strong acid (e.g., HCl) for hydrolysis

-

Iodine crystal (as an initiator)

Procedure:

-

A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is typically initiated with gentle heating and then proceeds exothermically.

-

Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

-

A solution of 2-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold, dilute hydrochloric acid.

-

The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield 2-acetylpyridine.

Workflow Diagram

Caption: Grignard synthesis workflow for 2-acetylpyridine.

Synthesis from Pyridine-2-Carboxylic Acid and its Derivatives

Another versatile and widely employed strategy for the synthesis of 2-acetylpyridine begins with pyridine-2-carboxylic acid (picolinic acid).[6][7] This approach generally involves the activation of the carboxylic acid, followed by the introduction of the acetyl group.

Weinreb Amide Approach: Precision and High Yield

The Weinreb amide synthesis is a highly regarded method for preparing ketones due to its exceptional ability to prevent the common problem of over-addition by organometallic reagents.[8][9][10]

3.1.1. Mechanism and Rationale

The key to the Weinreb synthesis is the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack.[8][9] The synthesis begins with the conversion of pyridine-2-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This is typically achieved by first converting the carboxylic acid to an acyl chloride, which then reacts with N,O-dimethylhydroxylamine.[10] The resulting Weinreb amide reacts with a methyl Grignard or organolithium reagent. The initial adduct is a stable, five-membered cyclic intermediate that does not collapse to the ketone until acidic workup.[8][9] This stability prevents the newly formed ketone from reacting further with the organometallic reagent present in the reaction mixture, thus leading to high yields of the desired product.[8]

3.1.2. Experimental Protocol: Weinreb Amide Synthesis

Part A: Preparation of the Weinreb Amide

-

Pyridine-2-carboxylic acid is suspended in a suitable solvent like dichloromethane (DCM) or toluene.

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the acyl chloride.[6]

-

The reaction mixture is heated to reflux until the conversion to the acyl chloride is complete.

-

After cooling, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acyl chloride is dissolved in a fresh portion of anhydrous solvent and cooled in an ice bath.

-

A solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) is added dropwise to the acyl chloride solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

After an aqueous workup, the Weinreb amide is isolated and purified.

Part B: Ketone Formation

-

The purified Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to 0 °C or below under an inert atmosphere.

-

A solution of methylmagnesium bromide or methyllithium is added dropwise.

-

The reaction is stirred for a few hours at low temperature.

-

The reaction is quenched with an aqueous acid solution.

-

The product is extracted, the organic layer is dried, and the solvent is evaporated.

-

Purification by chromatography or distillation affords pure 2-acetylpyridine.

3.1.3. Workflow Diagram

Caption: Weinreb amide synthesis workflow.

Malonic Ester Synthesis Route

A patented method describes a multi-step synthesis starting from 2-picolinic acid that proceeds via a malonic ester intermediate.[6][7]

3.2.1. Mechanism and Rationale

This method involves the acylation of a malonic ester with 2-picolinoyl chloride, followed by hydrolysis and decarboxylation.[6][7]

-

Acyl Chloride Formation: 2-picolinic acid is converted to 2-picolinoyl chloride using a chlorinating agent.[6][7]

-

Acylation of Malonate: The acyl chloride reacts with a dialkyl malonate (e.g., di-tert-butyl malonate) in the presence of a base and an inorganic salt catalyst (e.g., CaCl₂) to form a 2-picolinoylmalonate.[6]

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis, which cleaves the ester groups and promotes decarboxylation to yield 2-acetylpyridine.[6]

This method offers the advantage of using readily available and relatively inexpensive starting materials.[6][7]

3.2.2. Experimental Protocol

The following is a summary of the patented procedure.[6]

-

Step 1: 2-Picolinoyl Chloride Synthesis: 2-Picolinic acid is reacted with thionyl chloride in an inert solvent like toluene with a catalytic amount of DMF at reflux. The excess thionyl chloride and solvent are removed by distillation.

-

Step 2: Di-tert-butyl 2-picolinoylmalonate Synthesis: The crude 2-picolinoyl chloride is added dropwise to a mixture of di-tert-butyl malonate, anhydrous calcium chloride, and triethylamine in ethyl acetate. The mixture is heated, and after completion, the product is isolated via an acidic workup and extraction.

-

Step 3: 2-Acetylpyridine Synthesis: The picolinoylmalonate is refluxed in a mixture of water, acetic acid, and sulfuric acid. After the reaction is complete, the mixture is neutralized with a base, and the product is extracted with an organic solvent. Purification is achieved by concentration under reduced pressure.

Modern Catalytic Approaches: The Forefront of Pyridine Functionalization

Due to the electron-deficient nature of the pyridine ring, classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation are generally not feasible.[11][12] However, recent advancements in catalysis have opened new avenues for the direct acylation of pyridine derivatives.

Photoredox-Catalyzed C-H Acylation

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization.[13] A notable strategy involves the site-selective C-H acylation of pyridinium salts.[13]

4.1.1. Mechanism and Rationale

In this approach, a pyridinium salt is used as both a hydrogen atom transfer (HAT) reagent and a pyridine surrogate.[13] The process is initiated by a photocatalyst that, upon excitation with visible light, generates a radical. This radical can abstract a hydrogen atom from an aldehyde, forming an acyl radical. The acyl radical then adds to the pyridinium salt, typically at the C2 or C4 position. The selectivity can often be controlled by the choice of the N-substituent on the pyridinium salt.[13] For instance, N-methoxypyridinium salts tend to favor C2 acylation.[13] This method is advantageous as it often proceeds under mild, transition-metal-free conditions.

4.1.2. Conceptual Workflow

Caption: Conceptual workflow for photoredox C-H acylation.

Comparative Analysis of Synthesis Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.

| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Grignard Reaction | 2-Cyanopyridine or 2-Bromopyridine | CH₃MgX | Robust, well-established, good yields. | Requires strictly anhydrous conditions, sensitive to air, use of hazardous ether solvents.[6][7] |

| Weinreb Amide Synthesis | Pyridine-2-carboxylic acid | N,O-dimethylhydroxylamine, CH₃MgX or CH₃Li | High yields, avoids over-addition, high functional group tolerance.[8][9] | Multi-step process. |

| Malonic Ester Route | Pyridine-2-carboxylic acid | Dialkyl malonate, SOCl₂, base | Uses inexpensive starting materials, potentially scalable.[6][7] | Multi-step, moderate overall yield.[6] |

| Photoredox C-H Acylation | Pyridine, Aldehyde | Photocatalyst, N-alkoxypyridinium salt | Mild reaction conditions, high regioselectivity, transition-metal-free.[13] | Newer methodology, may require specialized equipment. |

Conclusion

The synthesis of 2-pyridyl ethanone can be accomplished through a variety of methods, each with its own set of strengths and weaknesses. The choice of a particular synthetic route will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, the required purity of the final product, and the technical capabilities of the laboratory. The classical Grignard reaction remains a reliable and powerful tool, while the Weinreb amide synthesis offers unparalleled precision for laboratory-scale preparations. For industrial applications, routes starting from inexpensive materials like picolinic acid are attractive. The advent of modern catalytic methods like photoredox C-H acylation is paving the way for more efficient and sustainable syntheses, and further developments in this area are anticipated to have a significant impact on the field. This guide has provided a detailed overview of these key methodologies, equipping researchers with the knowledge to confidently approach the synthesis of this important chemical intermediate.

References

- Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). American Chemical Society.

- CN109503469B - Preparation method of 2-acetylpyridine. (n.d.).

- CN109503469A - A kind of preparation method of 2- acetylpyridine. (n.d.).

-

Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. [Link]

-

2-Acetylpyridine. (n.d.). Wikipedia. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

-

Alkylation and acylation of pyridine. (n.d.). Química Organica.org. [Link]

-

Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under... (n.d.). ResearchGate. [Link]

-

The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

WO/2017/195894 METHOD FOR PRODUCING 2-ACETYLPYRIDINE COMPOUND. (2017). WIPO Patentscope. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

-

facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO. [Link]

-

facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO. [Link]

-

Synthesis of A. 2-methyl-4-acetylpyridine. (n.d.). PrepChem.com. [Link]

-

Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. (2006). ResearchGate. [Link]

- Method for synthesizing 2-acetyl pyrazine. (n.d.).

-

Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. (2018). PubMed. [Link]

-

Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. (2004). ResearchGate. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. [Link]

-

2-Acetyl-6-bromopyridine. (n.d.). PubChem. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. [Link]

- CN1491214A - Process and catalyst for preparation of acetylpyridines. (n.d.).

-

Addition of Acetylide Ions and Grignard Reagents. (n.d.). Chad's Prep®. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH. [Link]

-

2-Acetopyridine. (n.d.). Chemsrc. [Link]

Sources

- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. youtube.com [youtube.com]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Computational Chemistry Modeling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical framework for the computational modeling of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, a bipyridine ketone of significant interest in medicinal chemistry and materials science. We move beyond a generic recitation of methods to offer a detailed, field-proven narrative on the strategic selection and application of computational techniques. This document is structured to empower researchers to not only replicate these protocols but also to understand the underlying scientific rationale, enabling adaptation to their specific research questions. We will delve into the intricacies of quantum mechanical calculations for elucidating electronic structure and reactivity, molecular dynamics simulations for exploring conformational landscapes and condensed-phase behavior, and the application of these models in the context of drug discovery. Every protocol is presented as a self-validating system, with an emphasis on achieving scientifically robust and reproducible results.

Introduction: The Scientific Imperative for Modeling this compound

The subject of our investigation, this compound (henceforth referred to as BPE), belongs to the bipyridine family of compounds. Bipyridine moieties are ubiquitous in coordination chemistry and have demonstrated significant potential in pharmacological applications, including as enzyme inhibitors and metal-chelating agents in therapeutics.[1] The ketone linker introduces a degree of conformational flexibility and a potential site for hydrogen bonding, while the brominated pyridine ring offers a handle for further synthetic modification and a potential site of metabolic activity or specific intermolecular interactions.

Computational modeling provides an indispensable toolkit for dissecting the multifaceted chemical nature of BPE at an atomic level of detail, an endeavor that is often challenging and costly to achieve through experimental means alone.[2] By employing a synergistic combination of quantum mechanics and classical mechanics, we can predict a vast array of properties, from the molecule's preferred three-dimensional shape to its electronic characteristics and its dynamic behavior in solution. This in silico approach accelerates the research and development cycle by enabling rational, data-driven decisions in the design of novel therapeutics or functional materials.[3]

This guide is structured to provide a logical progression from the fundamental quantum mechanical characterization of an isolated BPE molecule to the simulation of its behavior in a biologically relevant environment and its potential interactions with protein targets.

Quantum Mechanical Characterization: Unveiling the Electronic Landscape of BPE

Density Functional Theory (DFT) stands as the workhorse for quantum mechanical calculations on molecules of this size, offering a favorable balance of accuracy and computational cost.[4] Our primary objectives in this section are to determine the ground-state geometry, analyze the conformational preferences, and to probe the electronic structure of BPE to understand its intrinsic reactivity and spectroscopic properties.

Conformational Analysis: The Interplay of Torsional Freedom

The central ketone linker in BPE allows for rotation around the C-C single bonds connecting it to the two pyridine rings. Identifying the low-energy conformers is a critical first step, as these are the structures that will be most populated at room temperature and will dictate the molecule's overall shape and interaction profile.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of BPE using a molecular builder such as Avogadro or GaussView.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. For a molecule with two primary rotational bonds, a systematic scan of the dihedral angles in, for example, 30-degree increments is feasible.

-

Geometry Optimization: Each identified conformer should be subjected to a full geometry optimization using DFT.

-

Functional Selection: The B3LYP functional is a robust and widely used choice for organic molecules.[5] For potentially improved accuracy, especially for non-covalent interactions, consider functionals with dispersion corrections like ωB97X-D or M06-2X.[6]

-

Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) provides a good starting point. For higher accuracy in the final energy calculations, a larger basis set like def2-TZVP is recommended.[7]

-

Solvent Effects: To model the system in a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.[8]

-

-

Frequency Analysis: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies can then be used to determine the relative populations of the conformers at a given temperature.

Electronic Structure Analysis: From Orbitals to Reactivity

With the optimized ground-state geometry, we can now dissect the electronic properties of BPE. This analysis provides insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

Table 1: Key Electronic Properties of BPE from DFT Calculations

| Property | Description | Computational Approach |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. | Visualize the HOMO and LUMO isosurfaces to identify regions of electron density that are most likely to participate in electron donation and acceptance, respectively. The energies of these orbitals can be directly obtained from the DFT output. |

| Molecular Electrostatic Potential (MEP) | The MEP map illustrates the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. | The MEP can be calculated and visualized on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as the nitrogen atoms of the pyridine rings and the oxygen of the carbonyl group. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the strength of donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability.[9] | Perform an NBO analysis on the optimized structure. Key outputs include the occupancies of the natural bond orbitals and the second-order perturbation theory analysis of the Fock matrix, which quantifies the energetic contributions of donor-acceptor interactions.[10] |

| Quantum Theory of Atoms in Molecules (QTAIM) | QTAIM analysis characterizes the topology of the electron density, providing a rigorous definition of atoms, bonds, and the nature of chemical interactions.[11] The properties of the bond critical points (BCPs) can distinguish between covalent and non-covalent interactions. | The electron density and its Laplacian at the bond critical points are key parameters in QTAIM analysis. For instance, the sign of the Laplacian of the electron density can indicate whether an interaction is predominantly covalent or involves closed-shell interactions like hydrogen bonds. |

Diagram: Quantum Mechanical Workflow for BPE Characterization

Caption: Workflow for the quantum mechanical characterization of BPE.

Predicting Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict 1H and 13C NMR chemical shifts.[12] Comparing calculated shifts with experimental data can be a robust method for structure elucidation.[13] A common approach involves geometry optimization followed by NMR calculations using a functional like mPW1PW91 with a basis set such as 6-31G(d,p).[14]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of BPE.[15] This can help in understanding the electronic transitions responsible for the observed absorption bands. Functionals such as B3LYP or CAM-B3LYP with a basis set like def2-TZVP are often used for this purpose.[6][16]

Molecular Dynamics Simulations: BPE in a Dynamic World

While quantum mechanics provides a detailed picture of the static electronic structure of BPE, molecular dynamics (MD) simulations allow us to explore its dynamic behavior over time, particularly in a condensed-phase environment such as water or a lipid bilayer.[17]

Force Field Parameterization: The Foundation of Accurate MD

MD simulations rely on a force field, which is a set of equations and parameters that describe the potential energy of the system as a function of the atomic coordinates.[18] While general force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) provide parameters for many common molecular fragments, it is crucial to validate and potentially refine these parameters for a novel molecule like BPE.[19]

Experimental Protocol: Force Field Parameterization and Validation

-

Initial Parameter Assignment: Use a tool like ParamChem or the antechamber module of AmberTools to generate an initial set of parameters for BPE based on CGenFF or GAFF, respectively.

-

Parameter Validation: Carefully inspect the assigned parameters, paying close attention to any with high penalties, which indicate a lack of direct analogy to existing parameters.

-

Dihedral Parameter Refinement (if necessary): The torsional parameters around the central C-C bonds are critical for accurately representing the conformational preferences of BPE. If the initial parameters are deemed insufficient, they can be refined by fitting to a quantum mechanically derived potential energy surface.

-

Perform a relaxed scan of the relevant dihedral angles at a reasonable level of QM theory (e.g., B3LYP/6-31G(d)).

-

Fit the torsional parameters of the force field to reproduce this QM energy profile.

-

-

Charge Derivation: Partial atomic charges can be derived by fitting to the quantum mechanical electrostatic potential (ESP). The RESP (Restrained Electrostatic Potential) fitting procedure is a commonly used and robust method.

Simulating BPE in Solution

With a validated force field, we can now simulate the behavior of BPE in a solvent, typically water, to understand its solvation properties and dynamic conformational landscape.

Experimental Protocol: MD Simulation of Solvated BPE

-

System Setup:

-

Place a single, optimized BPE molecule in the center of a periodic box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counterions as needed to neutralize the system.

-

-

Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to equilibrate.

-

-

Production Run: Once the system is well-equilibrated, run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space adequately.

-

Trajectory Analysis: Analyze the resulting trajectory to extract properties such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

-

Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms of BPE.

-

Dihedral Angle Distributions: To understand the conformational preferences in solution.

-

Hydrogen Bonding Analysis: To quantify the extent of hydrogen bonding between BPE and water.

-

Diagram: Molecular Dynamics Simulation Workflow

Caption: A generalized workflow for performing and analyzing MD simulations of BPE.

Applications in Drug Discovery: From Virtual Screening to Binding Site Analysis

The computational models of BPE developed in the preceding sections can be powerfully applied in the early stages of drug discovery.

Virtual Screening

If BPE is a hit compound from a high-throughput screen, computational methods can be used to search large databases of commercially available compounds for structurally similar molecules with potentially improved properties.[20] This can be achieved through ligand-based virtual screening, which uses the 3D shape and chemical features of BPE as a template.

Molecular Docking

If the protein target of BPE is known, molecular docking can be used to predict its binding mode and affinity.[21] This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent analogs.

Experimental Protocol: Molecular Docking of BPE

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and removing water molecules and any co-crystallized ligands.

-

-

Ligand Preparation:

-

Generate the low-energy 3D conformation of BPE from the quantum mechanical calculations described in Section 2.

-

Assign partial charges and atom types consistent with the docking program's force field.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a co-crystallized ligand or from predictions of binding pockets.

-

Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses for BPE.[22]

-

-

Pose Analysis and Scoring:

-

Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

-

Use the docking score to rank the poses and to estimate the binding affinity. It is crucial to remember that docking scores are approximations and should be used for relative comparisons rather than absolute predictions of binding energy.

-

Conclusion: A Roadmap for In Silico Investigation

This technical guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling of this compound. By integrating quantum mechanics and molecular dynamics, researchers can gain a deep and nuanced understanding of this molecule's properties, from its electronic structure and reactivity to its dynamic behavior in solution and its potential interactions with biological targets. The protocols and methodologies presented herein are not merely a set of instructions but a strategic framework designed to yield reliable and insightful results. As computational resources continue to grow in power and accessibility, the in silico approaches detailed in this guide will become increasingly central to the efficient and rational design of the next generation of pharmaceuticals and advanced materials.

References

-

Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and MD simulation. (n.d.). National Institutes of Health. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). National Institutes of Health. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews. [Link]

-

Molecular docking, dynamics, and quantum chemical study of vanillylacetone and beta-hydroxy ketone derivatives against Mpro of S. (n.d.). Semantic Scholar. [Link]

-

An automated framework for NMR chemical shift calculations of small organic molecules. (2018). ResearchGate. [Link]

-

Al-Najjar, B. O., et al. (2020). Synthesis, Molecular Docking and Antioxidant Evaluation of Benzylidene Ketone Derivatives. Jordan Journal of Biological Sciences, 13(2). [Link]

-

QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl) Dipyridiniumbisiodate. (n.d.). Oriental Journal of Chemistry. [Link]

-

Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (n.d.). Royal Society of Chemistry. [Link]

-

QTAIM and NBO Analysis of a New Oxidative Salt of 1,1/-(Ethane-1, 2-diyl) Dipyridinium bisiodate. (2025). ResearchGate. [Link]

-

UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials. [Link]

-

Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. (2021). The Journal of Physical Chemistry A, 125(1), 115–125. [Link]

-

Density functional theory calculation on the pK values of pyridine, imidazole and pyrazole derivatives. (n.d.). [Link]

-

Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. (2018). ResearchGate. [Link]

-

Force Fields for MD simulations. (n.d.). [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025). ResearchGate. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules, 28(1), 111. [Link]

-

Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

-

Figure S4. Active learning evolution of 3-bromopyridine test set target... (n.d.). ResearchGate. [Link]

-

General Force-Field Parametrization Scheme for Molecular Dynamics Simulations of Conjugated Materials in Solution. (2016). Journal of Chemical Theory and Computation, 12(8), 3978–3988. [Link]

-

Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health. [Link]

-

Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. (2011). Inorganic Chemistry, 50(21), 10905–10922. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). Molecules. [Link]

-

Force fields for small molecules. (n.d.). National Institutes of Health. [Link]

-

Data-driven parametrization of molecular mechanics force fields for expansive chemical space coverage. (n.d.). National Institutes of Health. [Link]

-

2-Pyridone-stabilized iridium silylene/silyl complexes: structure and QTAIM analysis. (n.d.). ResearchGate. [Link]

-

Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025). Journal of the American Chemical Society. [Link]

-

Supramolecular chemistry. (n.d.). Wikipedia. [Link]

-

Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. (2026). Molecules, 31(1), 111. [Link]

-

Force-Field Development. (n.d.). ETH Zurich. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. (n.d.). Molecules. [Link]

-

Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. (n.d.). arXiv. [Link]

-

NBO representation of some selected pyridine dimers. The second-order... (n.d.). ResearchGate. [Link]

-

Density functional theory analyses of bis(bipyridine)ruthenium noninnocent quinonoid and thiolosulfinato complexes containing ligands formally in the semiquinone oxidation state. (2025). ResearchGate. [Link]

-

TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. (2025). ResearchGate. [Link]

-

Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. (2024). arXiv. [Link]

-

Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube. [Link]

-

The computational road to reactivity scales. (n.d.). Royal Society of Chemistry. [Link]

-

Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2025). Journal of the American Chemical Society. [Link]

-

Biochemical Diversity and Nutraceutical Potential of Medicinal Plant-Based Herbal Teas from Southwestern Türkiye. (n.d.). Molecules. [Link]

-

yanfeiguan/reactivity_predictions_substitution: Platforms to predict reactivity for substitution reactions. (n.d.). GitHub. [Link]

-

Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. (2023). Molecules, 28(2), 661. [Link]

-

Modeling and parametrization of small molecules with Molefacture and FFTK. (2021). YouTube. [Link]

-

Building a Virtual Drug Screening Workflow with BioNeMo. (2024). YouTube. [Link]

-

Virtual Screening — Chem-Workflows documentation. (n.d.). [Link]

-

Molecular Mechanics Parameterization of Anesthetic Molecules. (2018). National Institutes of Health. [Link]

-

Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2022). Molecules, 28(1), 149. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 4. arxiv.org [arxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntcl.pusan.ac.kr [ntcl.pusan.ac.kr]

- 9. orientjchem.org [orientjchem.org]

- 10. Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. comporgchem.com [comporgchem.com]